

Colterol: A Technical Guide on Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol is a short-acting β 2-adrenoreceptor agonist belonging to the ethanolamine class of compounds.[1][2][3] It is the active metabolite of the prodrug bitolterol, which was previously used for managing bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2][4] As a direct-acting sympathomimetic amine, **colterol** exerts its therapeutic effects by selectively stimulating β 2-adrenergic receptors, primarily in the smooth muscle of the bronchial passages, leading to bronchodilation.[4][5] This technical guide provides an in-depth overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Chemical Identity

Colterol, chemically known as 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol, is a catecholamine derivative.[1][3] Its structure features a catechol ring substituted with a 2-(tert-butylamino)-1-hydroxyethyl group. This specific arrangement is crucial for its selective interaction with β 2-adrenergic receptors.

Chemical Identifiers

The following table summarizes the key chemical identifiers for **colterol**.



Identifier	Value	
IUPAC Name	4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene- 1,2-diol[1][2][3]	
CAS Number	18866-78-9[1][2][6]	
Molecular Formula	C12H19NO3[2][3][7]	
Synonyms	N-tert-Butylarterenol, N-t-Butylnoradrenaline, t-Butylnorepinephrine[1][3]	
InChI Key	PHSMOUBHYUFTDM-UHFFFAOYSA-N[2][3]	
SMILES	CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O[2][3]	

Physicochemical Properties

Key physicochemical properties of **colterol** are presented in the table below.

Property	Value	
Molecular Weight	225.28 g/mol [3][7]	
Appearance	Off-White to Pale Brown Solid[8]	
Storage	Store at 2-8°C in a refrigerator[8]	
Shipping Conditions	Shipped under ambient temperature as a non- hazardous chemical[9]	

Pharmacological Properties

Colterol is an agonist for adrenergic receptors with a higher affinity for β 2-adrenoceptors compared to β 1-adrenoceptors. This selectivity underlies its primary use as a bronchodilator with reduced cardiac side effects compared to non-selective beta-agonists.



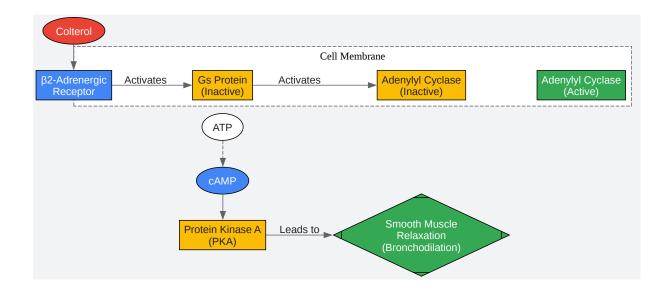
Receptor Target	Affinity (IC50)	Tissue Location
β1-adrenoceptor	645 nM[10][11]	Heart[10][11]
β2-adrenoceptor	147 nM[10][11]	Lung[10][11]

Mechanism of Action: β2-Adrenergic Signaling

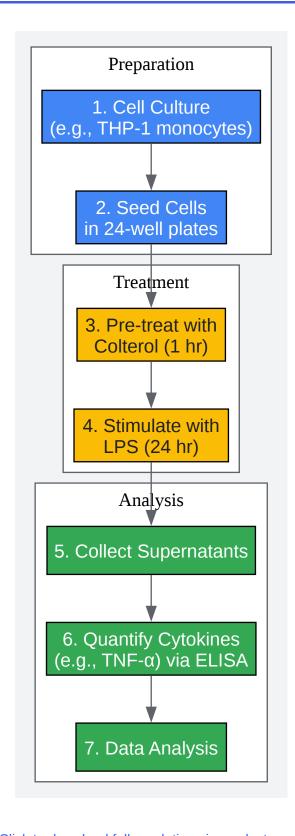
Colterol functions by activating the G-protein coupled β 2-adrenergic receptor. This initiates a signaling cascade that results in the relaxation of airway smooth muscle.

- Receptor Binding: **Colterol** binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.
- G-Protein Activation: Receptor activation stimulates the associated heterotrimeric Gs protein, causing the exchange of GDP for GTP on the α-subunit (Gαs).
- Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and activates the enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]
- PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]
- Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which ultimately decreases intracellular calcium concentrations and leads to the relaxation of the bronchial smooth muscle, causing bronchodilation.









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